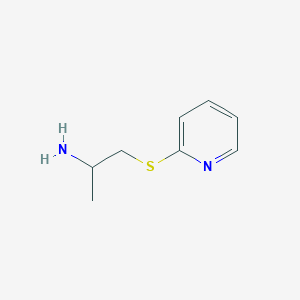

1-(Pyridin-2-ylthio)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

1-pyridin-2-ylsulfanylpropan-2-amine |

InChI |

InChI=1S/C8H12N2S/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 |

InChI Key |

VQXHFLNEQGZZJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC1=CC=CC=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pyridin 2 Ylthio Propan 2 Amine and Its Analogues

Strategic Design of Precursors for Thioether-Amine Linkage Formation

The efficient synthesis of the target molecule hinges on the careful design and preparation of its fundamental building blocks: the pyridine-based thiol or its equivalent and the propane-amine scaffold.

Precursor Synthesis via Halide Preparation and Amination Pathways

The preparation of precursors often begins with the synthesis of appropriately substituted pyridines and propane (B168953) derivatives. A common strategy involves the generation of a halopyridine, which can then undergo nucleophilic substitution. For instance, 2-halopyridines are frequently used as electrophilic partners in reactions with sulfur nucleophiles. sci-hub.se The reactivity of these halopyridines often follows the order I > Br > Cl > F for sulfur nucleophiles. sci-hub.se

Amination pathways are central to introducing the amine functionality onto the propane backbone. This can be achieved through various methods, including the reduction of nitriles or oximes, or through direct amination of a suitable precursor. The choice of amination strategy often depends on the desired substitution pattern and the presence of other functional groups. nih.gov

Design of Pyridine-Based and Propane-Amine Scaffolds

The pyridine-based scaffold is typically derived from commercially available pyridine (B92270) derivatives. Functionalization of the pyridine ring, often at the 2-position, is a key step. This can involve the introduction of a good leaving group, such as a halogen, to facilitate subsequent thioether formation. sci-hub.se Pyridine-2(1H)-thione is another important precursor, which can react with suitable electrophiles to form the desired thioether linkage. researchgate.net

The propane-amine scaffold provides the other half of the target molecule. A common precursor is 2-aminopropan-1-ol or a related derivative where one functional group can be converted to a thiol or a leaving group to react with the pyridine component. For example, a halo-substituted propane-amine derivative can be used to alkylate a pyridine-2-thiol (B7724439).

Classical and Modern Synthetic Approaches

The assembly of 1-(pyridin-2-ylthio)propan-2-amine and its analogues relies on a combination of well-established and contemporary synthetic methods.

Nucleophilic Substitution Reactions for Thioether Formation

The formation of the thioether bond is a cornerstone of the synthesis. This is most commonly achieved through a nucleophilic substitution reaction. acsgcipr.org In a typical approach, the sodium salt of pyridine-2-thiol (generated in situ from pyridine-2-thione and a base) acts as the nucleophile, displacing a leaving group (e.g., a halide) from a suitable propane-amine precursor. sci-hub.se

Alternatively, a halopyridine can serve as the electrophile, reacting with a thiol-containing propane-amine derivative. sci-hub.se These reactions often proceed via an addition-elimination mechanism, particularly with 2- and 4-substituted pyridines. abertay.ac.ukquimicaorganica.org Microwave irradiation has been shown to dramatically reduce reaction times for such nucleophilic aromatic substitutions. sci-hub.se

A summary of representative nucleophilic substitution reactions for the formation of pyridinyl thioethers is presented below:

| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Iodopyridine | PhSNa | HMPA | Microwave, 100°C, 0.5-3 min | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2-Bromopyridine | MeSNa | HMPA | Microwave | 2-Methylthiopyridine | 95 | sci-hub.se |

| 2-Chloropyridine (B119429) | PhSNa | HMPA | Microwave | 2-Phenylthiopyridine | 90 | sci-hub.se |

| 2-Fluoropyridine | MeSNa | HMPA | Microwave | 2-Methylthiopyridine | 85 | sci-hub.se |

Amine Functionalization Strategies

Introducing and modifying the amine group are critical steps in the synthesis of this compound and its analogues. Direct amination methods can be employed, or the amine can be introduced in a protected form to be deprotected at a later stage. nih.gov Common amine functionalization strategies include:

Reductive Amination: A ketone precursor, such as 1-(pyridin-2-ylthio)propan-2-one, can be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form the desired amine.

Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with a suitable halo-substituted precursor, followed by hydrazinolysis to release the primary amine.

Curtius or Hofmann Rearrangement: These rearrangements can be used to convert carboxylic acid derivatives into primary amines with one less carbon atom.

Cyclization Reaction Methodologies for Related Heterocycles

While not directly leading to the acyclic target compound, cyclization reactions are highly relevant for the synthesis of related heterocyclic structures and for understanding the reactivity of the pyridine and thioether moieties. For instance, intramolecular cyclization of appropriately substituted pyridinyl thioethers can lead to the formation of thieno[2,3-b]pyridines and other fused heterocyclic systems. nih.gov

Recent advances have explored formal (3+2) and (4+1) cyclization reactions involving sulfur-based pyridinium (B92312) 1,4-zwitterions to construct various five-membered heterocyclic compounds. nih.gov Additionally, aza-Diels-Alder reactions provide a powerful tool for the synthesis of complex pyridine derivatives. nih.gov These methodologies highlight the versatility of the pyridinyl thioether scaffold in constructing diverse molecular architectures.

Catalytic Approaches in Synthesis

The development of catalytic methods has revolutionized the synthesis of complex molecules, and the preparation of this compound is no exception. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical methods.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, particularly for the formation of carbon-heteroatom bonds. In the context of synthesizing pyridinyl thioethers, palladium-catalyzed cross-coupling reactions are of significant interest. These reactions typically involve the coupling of a pyridine thiol or a derivative with a suitable propane-2-amine synthon.

Recent advancements have focused on the C(sp3)-H arylation of thioethers, a process that can be catalyzed by palladium. nih.gov Mechanistic studies have shown that these reactions can proceed through a heterodimeric Pd-Ag pathway, involving C(sp3)-H activation, oxidative addition, and reductive elimination. nih.gov While not explicitly detailed for this compound, this methodology presents a potential pathway for its synthesis or the synthesis of its analogues. The development of palladium(II)-catalyzed intramolecular 1,2-aminoalkylation of conjugated 1,3-dienes for synthesizing pyrrolizidines also showcases the versatility of palladium in forming C-N bonds in complex scaffolds. nih.gov Furthermore, palladium-catalyzed methods for the synthesis of substituted oxindoles from α-chloroacetanilides highlight the power of this catalyst in C-H functionalization, a strategy that could be adapted for the synthesis of the target molecule. organic-chemistry.org

A modular, palladium-catalyzed carbonylative synthesis of pyrido[2,1-α]isoindoles has been reported, demonstrating the assembly of complex heterocyclic systems using palladium catalysis. rsc.org Additionally, efficient methods for the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers via Pd-catalyzed C–H activation have been developed. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Scaffolds

| Catalyst/Ligand | Reactants | Product Type | Reference |

| Pd(OAc)2 / Sterically hindered pyridine ligand | α,β-unsaturated oxime ethers and alkenes | Multi-substituted pyridines | rsc.org |

| Palladium(II) | N-4,6-dienyl β-keto amides | Pyrrolizidines | nih.gov |

| Palladium acetate (B1210297) / 2-(di-tert-butylphosphino)biphenyl | α-chloroacetanilides | Substituted oxindoles | organic-chemistry.org |

Ruthenium-Catalyzed C(sp3)-H Arylation Directed by Pyridine Moieties

Ruthenium catalysis has emerged as a powerful tool for direct C-H bond functionalization, offering a step-economical approach to complex molecules. The pyridine moiety itself can act as a directing group, facilitating the selective arylation of C(sp3)-H bonds. This strategy is highly relevant for the synthesis and functionalization of molecules like this compound.

Research has demonstrated the ruthenium-catalyzed direct arylation of arenes with organic electrophiles using removable directing groups, proceeding through six-membered ruthenacycles. acs.org This approach has been successfully applied to phenols, and the principles can be extended to other directing groups like the pyridine in our target molecule. acs.org Specifically, a Ru-catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates has been reported, where an N-(2-pyridyl) group directs the arylation. nih.gov This highlights the feasibility of using the inherent pyridine structure to guide C-H functionalization.

Furthermore, ruthenium-catalyzed direct arylation of C–H bonds in aromatic amides containing a bidentate directing group, such as an 8-aminoquinoline (B160924) moiety, has been achieved. rsc.org Mechanistic studies of ruthenium(II) carboxylate catalysts have shown that these direct arylations often proceed via reversible C-H bond activation. capes.gov.br

Table 2: Ruthenium-Catalyzed C-H Arylation Studies

| Catalyst System | Substrate Type | Key Feature | Reference |

| Ruthenium(0) | N-(2-pyridyl) substituted benzylamines | Pyridine directing group for sp3 C-H arylation | nih.gov |

| Ruthenium(II) carboxylate | Arenes with removable directing groups | Formation of six-membered ruthenacycles | acs.org |

| Ruthenium catalyst | Aromatic amides with 8-aminoquinoline | Bidentate directing group for ortho C-H arylation | rsc.org |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a recognized green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. nih.govdavidpublisher.com This technology has been successfully applied to the synthesis of various pyridine derivatives.

For instance, a novel, green, and efficient microwave-assisted one-step, multi-component reaction has been developed for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat (solvent-free) conditions. nih.gov This method offers high yields and excellent atom economy. nih.gov Similarly, microwave irradiation has been used for the rapid synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine. davidpublisher.com The synthesis of pyridine glycosides has also been achieved under solvent-free microwave-assisted conditions using silica (B1680970) gel as an efficient and environmentally friendly promoter. nih.gov Furthermore, one-pot microwave-assisted protocols have been reported for the synthesis of 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine and its derivatives with yields over 80%. mdpi.com

Solvent-Free or Environmentally Benign Reaction Conditions

Moving away from volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free reactions or the use of environmentally benign solvents like water are highly desirable.

A multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions, providing a simple, fast, and cleaner method. nih.gov The development of green synthetic routes for polysubstituted pyridines using multicomponent reactions is an active area of research, aiming to overcome the limitations of older methods that often involve harsh conditions and toxic chemicals. researchgate.net The use of water as a green solvent has been demonstrated in the synthesis of 5-amino-1,2,4-thiadiazole derivatives. mdpi.com

Derivatization Strategies of the this compound Scaffold

Once the core structure of this compound is synthesized, derivatization is crucial for exploring its structure-activity relationships and developing analogues with improved properties. Strategies can target the pyridine ring, the amine group, or the thioether linkage.

The development of a base-mediated alkylation of pyrimidines via sulfur deletion offers a method for structural editing that could potentially be adapted for the pyridinylthioether scaffold. acs.org This approach allows for the diversification of N-heterocycles through late-stage functionalization. acs.org The synthesis of various 2-aminopyridine (B139424) derivatives through multicomponent reactions provides a flexible method for creating a library of related compounds. nih.gov Additionally, novel series of 6-amino-5-cyano-2-thiopyrimidines have been prepared and evaluated for their biological activity, showcasing synthetic routes to related heterocyclic systems. nih.gov The synthesis of 2-aminoimidazo[4,5-b]pyridines from 2-aminopyridine highlights another pathway for elaborating the core structure. researchgate.net

Modification at the Pyridine Moiety

Modifications to the pyridine ring of this compound analogues are essential for fine-tuning the electronic and steric properties of the molecule. A variety of synthetic methods are employed to introduce different substituents onto the pyridine scaffold.

One common approach involves the use of pre-functionalized pyridine precursors. For instance, the synthesis can start with a substituted 2-chloropyridine or 2-bromopyridine, which can then be reacted with an appropriate aminothiol. This allows for the introduction of a wide range of substituents at various positions on the pyridine ring. google.comgoogle.com Several synthetic protocols, including cyclo-condensation, cyclization, and cycloaddition, have been developed to create diverse pyridine and its analogues. ijpsonline.com

Recent advancements have focused on direct C-H bond functionalization of the pyridine ring. nih.gov This powerful technique allows for the late-stage introduction of functional groups, avoiding the need for pre-functionalized starting materials. Catalytic methods, often employing transition metals like palladium or rhodium, enable the selective activation and substitution of specific C-H bonds on the pyridine ring. nih.govnih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or heteroaryl groups onto the pyridine core. mdpi.com

Furthermore, skeletal editing of pyridines represents a cutting-edge strategy for profound modification. nih.gov This involves the insertion, deletion, or swapping of atoms within the pyridine ring itself, leading to novel heterocyclic systems. nih.gov

The table below summarizes various synthetic strategies for pyridine modification.

| Methodology | Description | Key Reagents/Catalysts | Reference |

| Pre-functionalized Precursors | Use of substituted pyridines (e.g., chloro-, bromo-, or boronic acid-substituted) as starting materials. | Substituted Pyridines | google.comgoogle.com |

| C-H Functionalization | Direct substitution of hydrogen atoms on the pyridine ring. | Palladium, Rhodium catalysts | nih.govnih.gov |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds. | Palladium catalysts (e.g., Pd(PPh₃)₄), Boronic acids | mdpi.com |

| Skeletal Editing | Modification of the pyridine ring's core structure. | Transition metal catalysts | nih.gov |

Functionalization at the Thioether Linkage

The thioether linkage is a critical component of the molecular structure, and its functionalization can significantly impact the compound's properties. The sulfur atom in the thioether is nucleophilic and can participate in various chemical transformations. nih.gov

One of the primary methods for functionalizing the thioether is through oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The oxidation state of the sulfur can influence the molecule's polarity, solubility, and metabolic stability.

Transition-metal-catalyzed reactions have also emerged as powerful tools for the functionalization of thioethers. nih.gov These methods can utilize the thioether group as a directing group to achieve remote C-H functionalization of adjacent aromatic or aliphatic systems. nih.gov For example, palladium catalysts can coordinate to the sulfur atom, facilitating the activation of nearby C-H bonds for subsequent coupling reactions. nih.gov

Another approach involves the direct reaction of thiols with electrophiles. While this is more relevant to the initial synthesis of the thioether linkage, it can also be adapted for post-synthetic modifications under certain conditions. organic-chemistry.org For instance, S-alkylation with different alkyl halides can be performed to introduce various substituents on the sulfur atom, although this would lead to a sulfonium (B1226848) salt.

The table below outlines key methods for thioether functionalization.

| Methodology | Description | Key Reagents/Catalysts | Reference |

| Oxidation | Conversion of the thioether to a sulfoxide or sulfone. | Hydrogen Peroxide, m-CPBA | nih.gov |

| Transition-Metal-Catalyzed C-H Functionalization | Use of the thioether as a directing group for remote C-H activation. | Palladium catalysts | nih.gov |

| S-Alkylation | Addition of an alkyl group to the sulfur atom. | Alkyl Halides | organic-chemistry.org |

Substitution at the Propane-Amine Chain

The propane-amine chain offers multiple positions for substitution, including the amine nitrogen and the carbon backbone. These modifications can influence the compound's basicity, lipophilicity, and interactions with biological targets.

N-Functionalization of the primary amine is a common strategy. This can be achieved through various reactions, such as N-alkylation, N-acylation, or reductive amination. N-alkylation with different alkyl halides introduces alkyl groups of varying sizes and functionalities. mrcolechemistry.co.uk N-acylation with acyl chlorides or anhydrides yields the corresponding amides. Reductive amination with aldehydes or ketones, followed by reduction with agents like sodium borohydride, provides access to a wide array of N-substituted analogues. nih.gov

Substitution on the propane backbone can be more challenging and often requires the synthesis to begin with a modified propane unit. For example, starting with a substituted 1-chloropropan-2-ol or a similar precursor allows for the introduction of substituents at the C1 or C3 position of the propane chain. The use of chiral building blocks can also lead to the synthesis of enantiomerically pure analogues with specific stereochemistry at the C2 position. nih.govtandfonline.com

The table below summarizes methods for substitution at the propane-amine chain.

| Methodology | Description | Key Reagents/Catalysts | Reference |

| N-Alkylation | Introduction of alkyl groups onto the amine nitrogen. | Alkyl Halides | mrcolechemistry.co.uk |

| N-Acylation | Formation of an amide bond at the amine nitrogen. | Acyl Chlorides, Anhydrides | nih.gov |

| Reductive Amination | Reaction with an aldehyde or ketone followed by reduction. | Aldehydes/Ketones, Sodium Borohydride | nih.gov |

| Use of Substituted Precursors | Starting the synthesis with a modified propane unit. | Substituted Propane Derivatives | nih.govtandfonline.com |

Stereoselective Synthesis of Chiral Analogues

The C2 position of the propane-amine chain is a stereocenter, meaning that this compound can exist as two enantiomers. The stereoselective synthesis of these chiral analogues is of significant interest as different enantiomers can exhibit distinct biological activities. mdpi.com

One of the most effective approaches to stereoselective synthesis is the use of chiral auxiliaries. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, (R)- or (S)-tert-butanesulfinamide can be condensed with a ketone to form a chiral sulfinylimine, which then undergoes a diastereoselective addition reaction. nih.gov Subsequent removal of the sulfinyl group yields the desired chiral amine. nih.gov

Another powerful technique is asymmetric catalysis. mdpi.com In this method, a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, chiral thiourea (B124793) catalysts have been shown to be effective in promoting the enantioselective addition of nucleophiles to imines. nih.govmdpi.com

The use of enantiomerically pure starting materials is also a straightforward strategy. mdpi.com By starting with a chiral precursor, such as an enantiomerically pure amino alcohol, the stereochemistry of the final product can be controlled. nih.gov This approach is often employed in solid-phase peptide synthesis to create peptides containing non-natural chiral amino acids. nih.gov

The table below details strategies for the stereoselective synthesis of chiral analogues.

| Methodology | Description | Key Reagents/Catalysts | Reference |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | (R)- or (S)-tert-butanesulfinamide | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral Thiourea Catalysts | nih.govmdpi.com |

| Chiral Starting Materials | Beginning the synthesis with an enantiomerically pure precursor. | Enantiopure Amino Alcohols | nih.govmdpi.com |

Despite a comprehensive search for scientific literature, detailed experimental data on the advanced spectroscopic and structural elucidation of this compound is not publicly available. Peer-reviewed studies containing the specific multi-dimensional NMR, advanced mass spectrometry, and single-crystal X-ray diffraction data required to fulfill the detailed outline of the requested article could not be located.

The generation of a thorough, informative, and scientifically accurate article, as per the user's instructions, is contingent on the availability of such specific data. Without access to experimental results from techniques such as COSY, HSQC, HMBC (for NMR), high-resolution mass spectrometry with fragmentation analysis, and single-crystal X-ray diffraction, it is not possible to provide the in-depth analysis and data tables requested for the following sections:

Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Ylthio Propan 2 Amine

Single Crystal X-ray Diffraction Analysis

Investigation of Isomerism (E/Z) and its Structural Implications

To maintain scientific accuracy and adhere to the strict content requirements, the article cannot be generated without the foundational research data. The inclusion of speculative or generalized information would contradict the core instructions of the prompt.

Below is a list of the compounds that were intended to be included in the article's concluding table.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Raman, FTIR for specific bond environments)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups and probing their chemical environments. Although specific experimental spectra for 1-(Pyridin-2-ylthio)propan-2-amine are not widely available in public databases, a detailed analysis of its vibrational modes can be predicted based on the well-established characteristic frequencies of its structural components: a 2-substituted pyridine (B92270) ring, an aryl-alkyl thioether linkage, a secondary amine, and a propyl chain.

The vibrational modes of this compound are numerous, but many are characteristic of specific bonds and functional groups within the molecule. These vibrations can be broadly categorized into stretching (symmetric and asymmetric), bending (in-plane and out-of-plane), wagging, twisting, and rocking motions. Both FTIR and Raman spectroscopy are sensitive to these vibrations, but their activities are governed by different selection rules. FTIR spectroscopy detects vibrations that result in a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. This often makes them complementary techniques.

A predictive analysis of the key vibrational frequencies for this compound is detailed below and summarized in the accompanying tables.

Pyridine Ring Vibrations: The pyridine moiety gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. Substituents on the pyridine ring can influence the exact position and intensity of these bands. For a 2-substituted pyridine, characteristic in-plane and out-of-plane bending and ring breathing modes can be expected in the fingerprint region (below 1300 cm⁻¹).

Amine Group Vibrations: As a secondary amine, the compound will exhibit a characteristic N-H stretching vibration, typically appearing as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ range in FTIR spectra. reddit.com Hydrogen bonding can cause this band to broaden and shift to lower frequencies. An N-H wagging vibration is also expected, which is a strong and often broad band in the 910-665 cm⁻¹ region. reddit.com A weak N-H bending absorption may sometimes be observed around 1600-1500 cm⁻¹.

Aliphatic Chain Vibrations: The propan-2-amine portion of the molecule contributes vibrations from its methyl (CH₃) and methylene (CH₂) groups, as well as the methine (CH) group. Asymmetric and symmetric C-H stretching vibrations from these groups are expected in the 2975-2850 cm⁻¹ region. Bending vibrations, such as scissoring for CH₂ and asymmetric/symmetric deformations for CH₃, typically occur in the 1470-1370 cm⁻¹ range.

Thioether and Carbon-Nitrogen Linkage Vibrations: The C-S stretching vibration of the aryl-alkyl thioether linkage is expected to produce a weak to medium intensity band in the fingerprint region. For thioethers, this band is generally observed in the 700-570 cm⁻¹ range. reddit.com The intensity of this band is often stronger in Raman than in FTIR spectra. The aliphatic C-N stretching vibration is anticipated to appear as a medium to weak band in the 1250-1020 cm⁻¹ range. reddit.com

The following tables provide a detailed, albeit predictive, breakdown of the expected vibrational frequencies and their assignments for this compound in both FTIR and Raman spectroscopy.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3350 - 3310 | Medium - Weak | ν(N-H) stretch | Secondary Amine |

| 3100 - 3000 | Medium - Weak | ν(C-H) stretch, aromatic | Pyridine Ring |

| 2975 - 2950 | Strong | νₐₛ(C-H) stretch | CH₃, CH₂, CH |

| 2885 - 2860 | Strong | νₛ(C-H) stretch | CH₃, CH₂, CH |

| 1610 - 1585 | Medium | ν(C=C), ν(C=N) ring stretch | Pyridine Ring |

| 1580 - 1560 | Medium | ν(C=C), ν(C=N) ring stretch | Pyridine Ring |

| 1480 - 1460 | Medium | δₐₛ(C-H) bend | CH₃ group |

| 1470 - 1440 | Medium | δ(C-H₂) scissoring | CH₂ group |

| 1440 - 1420 | Medium | ν(C=C), ν(C=N) ring stretch | Pyridine Ring |

| 1385 - 1370 | Medium | δₛ(C-H) bend (umbrella) | CH₃ group |

| 1250 - 1020 | Medium - Weak | ν(C-N) stretch | Aliphatic Amine |

| 1050 - 990 | Strong | Ring breathing mode | Pyridine Ring |

| 910 - 665 | Strong, Broad | N-H wag (out-of-plane bend) | Secondary Amine |

| 780 - 740 | Strong | C-H out-of-plane bend | 2-substituted Pyridine |

| 700 - 570 | Weak - Medium | ν(C-S) stretch | Aryl-Alkyl Thioether |

Abbreviations: ν = stretching, δ = bending/deformation, as = asymmetric, s = symmetric.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium | ν(C-H) stretch, aromatic | Pyridine Ring |

| 2975 - 2860 | Strong | ν(C-H) stretch, aliphatic | CH₃, CH₂, CH |

| 1610 - 1585 | Medium - Strong | ν(C=C), ν(C=N) ring stretch | Pyridine Ring |

| 1580 - 1560 | Medium | ν(C=C), ν(C=N) ring stretch | Pyridine Ring |

| 1480 - 1420 | Weak - Medium | δ(C-H) bend/deformation | CH₃, CH₂ |

| 1385 - 1370 | Weak | δₛ(C-H) bend (umbrella) | CH₃ group |

| 1250 - 1020 | Weak | ν(C-N) stretch | Aliphatic Amine |

| 1050 - 990 | Very Strong | Ring breathing mode (symmetric) | Pyridine Ring |

| 700 - 570 | Medium - Strong | ν(C-S) stretch | Aryl-Alkyl Thioether |

| 650 - 600 | Medium | Ring deformation | Pyridine Ring |

Abbreviations: ν = stretching, δ = bending/deformation, as = asymmetric, s = symmetric.

Reactivity Profiles and Mechanistic Investigations of 1 Pyridin 2 Ylthio Propan 2 Amine

Reactivity of the Thioether Linkage

The thioether (sulfide) linkage is another reactive center within the molecule, susceptible to oxidation and cleavage reactions.

Thioethers are readily oxidized to form sulfoxides and, upon further oxidation, sulfones. nih.gov This process involves the nucleophilic attack of the sulfur atom on an oxidizing agent. nih.gov Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids, and potassium permanganate. The rate and outcome of the oxidation depend on the nucleophilicity of the sulfur atom and the reaction conditions. nih.gov The electron-withdrawing pyridine (B92270) ring attached to the sulfur in 1-(pyridin-2-ylthio)propan-2-amine would decrease the nucleophilicity of the sulfur atom compared to an alkyl thioether, potentially requiring stronger oxidizing conditions. While H₂O₂ is a common biological oxidant, its reaction with thioethers can be slow; other species like hypochlorite (B82951) can effect oxidation much more rapidly. nih.gov This oxidation converts the relatively nonpolar thioether into the more polar sulfoxide (B87167) and sulfone. nih.gov

| Product | Typical Oxidizing Agent | Conditions |

|---|---|---|

| Sulfoxide | H₂O₂ (1 equivalent) or NaIO₄ | Controlled temperature |

| Sulfone | H₂O₂ (excess), KMnO₄, or m-CPBA | Harsher conditions (e.g., higher temp, excess oxidant) |

The carbon-sulfur bond of the thioether can be cleaved under specific reductive conditions. A notable method for thioether cleavage is the use of Raney nickel, a fine-grained solid composed mostly of nickel. nih.govnih.gov This reagent catalyzes the hydrogenolysis of the C-S bond, effectively replacing the sulfur-containing group with hydrogen atoms. This reaction, known as desulfurization, would cleave the bond between the pyridine ring and the sulfur atom, leading to the formation of pyridine and 2-aminopropane. This technique has been utilized to cleave thioether adducts in modified proteins. nih.govnih.gov

Reactivity of the Amine Functionality

The primary amine group (-NH₂) on the propyl chain is a potent nucleophile and a weak base, capable of undergoing a wide range of chemical transformations typical of primary amines. libretexts.org

Key reactions include:

Alkylation: As a nucleophile, the amine can react with alkyl halides in an Sₙ2 reaction to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. msu.edu Using an excess of the amine can favor mono-alkylation. msu.edu

Acylation: The amine reacts readily with acid chlorides or acid anhydrides to form stable amide derivatives. This is a common method for protecting the amine group. libretexts.org

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). libretexts.org This reaction involves the elimination of a water molecule.

Reaction with Sulfonyl Chlorides: Amines react with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form sulfonamides. libretexts.org

Oxidation: Oxidation of primary amines can be complex. libretexts.org While oxidation to nitro compounds is possible, other reagents can lead to a variety of products. For instance, oxidation with hydrogen peroxide can lead to hydroxylamines. libretexts.org

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt msu.edu |

| Acylation | Acid Chloride (RCOCl) or Anhydride | Amide libretexts.org |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide libretexts.org |

| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | Imine libretexts.org |

Acylation, Alkylation, and Arylation Reactions

The presence of a secondary amine and a pyridine nitrogen atom makes this compound susceptible to acylation, alkylation, and arylation reactions.

Acylation: The secondary amine is expected to be readily acylated by various acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. youtube.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The pyridine nitrogen can also undergo acylation, particularly with more reactive acylating agents, to form a pyridinium (B92312) salt. The use of a base, such as pyridine itself, is often employed to neutralize the HCl formed during the reaction with acyl chlorides, driving the equilibrium towards the product. nih.gov

Alkylation: The secondary amine can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form the tertiary amine and even a quaternary ammonium salt. rsc.org The pyridine nitrogen can also be alkylated to form a pyridinium salt. The relative reactivity of the amine and the pyridine nitrogen towards alkylation would depend on the specific reaction conditions and the nature of the alkylating agent.

Arylation: The arylation of the amine or the pyridine ring can be achieved through various methods, including nucleophilic aromatic substitution on an electron-deficient aryl halide or through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-N bond formation is a common method for the arylation of amines.

Table 1: Predicted Outcomes of Acylation, Alkylation, and Arylation Reactions of this compound (Hypothetical Data)

| Reaction Type | Reagent Example | Predicted Major Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(Pyridin-2-ylthio)propan-2-yl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-1-(pyridin-2-ylthio)propan-2-amine |

Role in Condensation and Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and a thioether-linked pyridine ring, makes it a potential precursor for various condensation and cyclization reactions to form heterocyclic systems.

Condensation of the amine group with carbonyl compounds such as aldehydes and ketones can lead to the formation of imines (Schiff bases). These intermediates can then undergo further reactions, including cyclization. For instance, reaction with a β-dicarbonyl compound could potentially lead to the formation of a fused pyrimidine (B1678525) ring system after initial condensation and subsequent intramolecular cyclization. The synthesis of fused pyrimidine derivatives often involves the cyclocondensation of β-dicarbonyl compounds with N-C-N dinucleophiles. nih.gov

Intramolecular Rearrangements and Cyclization Pathways

Investigation of Smiles Rearrangement Pathways

The structure of this compound contains the necessary components for a potential Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one heteroatom to another on an aromatic ring. wikipedia.org In this case, the amine function could act as the internal nucleophile, attacking the pyridine ring at the carbon atom bearing the thioether linkage.

For a classical Smiles rearrangement to occur, the pyridine ring would need to be activated by an electron-withdrawing group, which is not inherently present in the parent molecule. wikipedia.org However, a variation known as the Truce-Smiles rearrangement can occur without such activation if a sufficiently strong base is used to deprotonate the amine, increasing its nucleophilicity. rsc.org A successful rearrangement would result in the formation of an N-substituted aminopyridine and a thiol. Studies on the Smiles rearrangement of similar 3-amino-2,2'-dipyridyl sulfide (B99878) systems have been reported, leading to the synthesis of diazaphenothiazines, suggesting that such rearrangements are feasible within this class of compounds. nih.govresearchgate.net

Formation of Fused Heterocyclic Systems

This compound is a promising substrate for the synthesis of fused heterocyclic systems. The 2-substituted pyridine motif is a common starting point for constructing various fused rings. ias.ac.in The presence of the amino group in the side chain provides a handle for intramolecular cyclization reactions.

For example, after acylation of the amine, intramolecular cyclization could be induced to form a fused thiazine (B8601807) or diazepine (B8756704) ring system, depending on the site of cyclization on the pyridine ring. The synthesis of fused heterocycles from 2-aminopyridine (B139424) derivatives is a well-established area of research, often involving condensation with various reagents followed by cyclization. mdpi.comresearchgate.netnih.gov For instance, reaction with α-haloketones followed by intramolecular cyclization is a common route to imidazo[1,2-a]pyridines. mdpi.com

Mechanistic Studies of Key Transformations

Elucidation of Reaction Intermediates

Specific mechanistic studies on the transformations of this compound are not available in the reviewed literature. However, the mechanisms of the potential reactions can be inferred from general principles.

For instance, in a potential Smiles rearrangement, the key intermediate would be a Meisenheimer-like spirocyclic anion, formed by the intramolecular attack of the amine on the pyridine ring. rsc.org The stability of this intermediate would be a crucial factor in determining the feasibility of the rearrangement.

In cyclization reactions leading to fused systems, the initial step would likely involve the formation of an intermediate by reaction of the amino group with a suitable reagent. Subsequent intramolecular nucleophilic attack from an atom in the newly introduced fragment onto an electrophilic site on the pyridine ring would lead to the fused product. The regioselectivity of such cyclizations would be an important aspect to investigate.

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Despite its well-defined chemical structure, a thorough review of available scientific databases and literature reveals a significant absence of published research on the kinetic and thermodynamic properties of the compound this compound. While the individual components of the molecule—a pyridine ring, a thioether linkage, and a propan-2-amine side chain—are common motifs in medicinal and materials chemistry, the specific combination in this compound has not been the subject of detailed mechanistic investigation.

Currently, there are no publicly accessible studies that provide experimental or computational data on the reactivity profiles, reaction mechanisms, or the kinetic and thermodynamic parameters associated with this compound. This includes a lack of information on reaction rates, activation energies, equilibrium constants, and changes in enthalpy or entropy for any of its potential chemical transformations.

Consequently, the creation of data tables and a detailed discussion under the sub-heading "4.5.2. Kinetic and Thermodynamic Considerations" is not possible at this time. The scientific community has yet to publish research that would provide the necessary data to fulfill such a request. Further experimental and theoretical studies are required to elucidate the chemical behavior of this compound and to quantify its reactivity from a kinetic and thermodynamic perspective.

Theoretical and Computational Chemistry of 1 Pyridin 2 Ylthio Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric parameters of 1-(Pyridin-2-ylthio)propan-2-amine. These methods offer a molecular-level perspective on its stability and reactivity.

For the pyridin-2-ylthio moiety, a crucial aspect to consider is the potential for tautomerism between the thiol and thione forms, as observed in 2-pyridinethiol. nih.gov Computational studies on 2-(methylthio)nicotinic acid have shown that DFT can accurately predict the most stable tautomer and conformation. researchgate.net In the case of this compound, the thioether linkage stabilizes the thiol form. The geometry optimization would likely reveal a non-planar arrangement, with the propan-2-amine chain exhibiting significant flexibility.

The electronic structure analysis would involve the examination of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring.

Table 1: Predicted Key Geometric and Electronic Parameters for this compound (Inferred from related compounds)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| C-S Bond Length | ~1.75 - 1.80 Å | DFT studies on aryl thioethers. |

| C-N Bond Length (Pyridine) | ~1.33 - 1.35 Å | DFT studies on pyridine derivatives. researchgate.net |

| C-S-C Bond Angle | ~100 - 105° | Typical for thioethers. |

| HOMO Energy | Relatively High | Presence of electron-rich sulfur and pyridine nitrogen. |

| LUMO Energy | Relatively Low | Electron-deficient nature of the pyridine ring. |

| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity. |

This table presents predicted values based on computational studies of structurally similar compounds. Actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

For this compound, the MEP analysis is expected to reveal several key features. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. These are anticipated to be located around the nitrogen atom of the pyridine ring and the sulfur atom of the thioether linkage. The primary amine group of the propan-2-amine side chain would also exhibit a region of negative potential.

Conversely, regions of positive electrostatic potential (typically colored blue) correspond to areas of low electron density and are prone to nucleophilic attack. These are expected to be found around the hydrogen atoms of the amine group and the hydrogen atoms attached to the pyridine ring. The MEP analysis can provide insights into how the molecule might interact with biological targets, such as proteins or nucleic acids, through electrostatic interactions and hydrogen bonding. nih.govnih.gov Studies on aminopyridine derivatives have demonstrated that the position of substituents significantly influences the MEP of the pyridine ring, which in turn can affect their biological activity. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted MEP | Implication for Reactivity |

| Pyridine Nitrogen | Negative | Site for protonation and metal coordination. |

| Sulfur Atom | Negative | Nucleophilic center, potential for oxidation. |

| Amine Nitrogen | Negative | Site for hydrogen bonding and protonation. |

| Amine Hydrogens | Positive | Hydrogen bond donor sites. |

| Pyridine Ring Hydrogens | Positive | Potential for weak interactions. |

This table is a qualitative prediction based on the general principles of MEP analysis and data from related molecules.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the flexibility and dynamic behavior of this compound, which are crucial for its interaction with biological receptors.

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-S, S-C, and C-C bonds of the thioether and propan-amine chain. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, would identify the various low-energy conformers of the molecule.

The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformers will be those that minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonds between the amine group and the pyridine nitrogen or sulfur atom. The flexibility of the propan-2-amine chain allows the molecule to adopt a variety of shapes, which could be important for binding to different biological targets. Conformational analysis of thioether-containing macrocycles has shown the importance of gauche C-S-C-C torsion angles in determining the lowest energy structures. mdpi.com

Molecular dynamics simulations can provide a detailed picture of the flexibility of this compound in a simulated biological environment, such as in a solvent like water. MD simulations track the movement of atoms over time, revealing the accessible conformations and the transitions between them.

A key aspect of the molecule's flexibility is the rotational barriers around its single bonds. The energy barriers to rotation can be calculated using DFT by performing a relaxed potential energy surface scan for the dihedral angle of interest. For example, the rotation around the C(pyridine)-S bond and the S-C(propyl) bond will have specific energy barriers that dictate the rate of interconversion between different conformers. Studies on the rotational barriers in molecules with aryl-nitrogen single bonds have shown that these barriers can be significant and can be accurately predicted by DFT calculations. researchgate.net Similarly, the rotational barriers in aryl thioethers are influenced by the nature of the aromatic ring and the substituents. mdpi.comnih.govbiomedres.us For this compound, the rotational barrier around the C-S bond is expected to be influenced by the electronic interaction between the sulfur lone pairs and the pyridine π-system.

Table 3: Predicted Rotational Barriers for Key Bonds in this compound

| Bond | Predicted Rotational Barrier | Factors Influencing the Barrier |

| C(pyridine)-S | Moderate | Electronic effects of the pyridine ring, steric hindrance. |

| S-C(propyl) | Low to Moderate | Steric interactions of the propyl group. |

| C-C (propyl chain) | Low | Standard rotational barrier for sp3-sp3 carbon bonds. |

These are qualitative predictions. Accurate values would require specific computational studies.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While a specific QSAR study for this compound and its close analogs was not found, general principles from SAR studies on pyridine and thioether derivatives can provide valuable insights. researchgate.netnih.gov

A hypothetical QSAR study on a series of analogs of this compound would involve systematically modifying different parts of the molecule and calculating various molecular descriptors. These descriptors could include electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). These descriptors would then be correlated with experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Based on general SAR principles for pyridine derivatives, the following hypotheses can be made:

Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring would significantly impact activity. Electron-withdrawing groups could modulate the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. mdpi.com

Amine Group Modification: Altering the amine group (e.g., to a secondary or tertiary amine) would affect its basicity, hydrogen bonding capacity, and steric bulk, likely leading to changes in biological activity.

Propyl Chain Length and Branching: The length and branching of the alkyl chain connecting the thioether and amine groups would influence the molecule's flexibility and its ability to fit into a binding pocket.

A review of pyridine derivatives with antiproliferative activity found that the presence and positions of -OMe, -OH, -C=O, and NH2 groups enhanced activity, while bulky groups or halogens tended to decrease it. researchgate.net This suggests that for this compound, the amine group is likely a key pharmacophoric feature.

Prediction of Ligand-Receptor Interactions (excluding biological outcomes)

The structure of this compound, featuring a pyridine ring linked to a propan-2-amine group via a thioether bridge, suggests its potential to act as a versatile ligand. Computational docking simulations and molecular modeling are essential tools for predicting how this compound might interact with the binding sites of various protein receptors.

The key structural features that dictate its interaction potential are:

The Pyridine Ring: This aromatic heterocycle can engage in several types of non-covalent interactions. Its nitrogen atom acts as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-π stacking and cation-π interactions. nih.gov

The Propan-2-amine Group: The primary amine (-NH₂) is a potent hydrogen bond donor. Its position on the flexible propyl chain allows it to adopt various conformations to optimize interactions within a receptor's binding pocket.

Predictions from computational models indicate that the conformational flexibility of the propan-2-amine side chain, combined with the electronic characteristics of the pyridine ring, allows the molecule to fit into diverse binding cavities. The proximity of the pyridine nitrogen to the propylamine (B44156) chain may also facilitate specific intramolecular interactions that could pre-organize the molecule into a favorable conformation for receptor binding.

Table 1: Predicted Ligand-Receptor Interaction Features

| Molecular Feature | Potential Interaction Type | Role in Binding |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Anchoring the ligand within the binding site. |

| Aromatic Pyridine Ring | π-π Stacking, Cation-π | Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor. |

| Amine Group (-NH₂) | Hydrogen Bond Donor | Forming key stabilizing contacts with receptor backbone or side chains. |

| Alkyl Chain | Van der Waals, Hydrophobic | Fitting into non-polar pockets of the binding site. |

Pharmacophore Modeling Based on Theoretical Descriptors

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific target. For this compound, a theoretical pharmacophore can be constructed based on its calculated molecular descriptors. Pyridine derivatives are frequently used as scaffolds in drug design due to their ability to present key pharmacophoric features in a defined spatial orientation. nih.gov

The principal pharmacophoric features of this compound include:

One Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring.

One Hydrogen Bond Donor (HBD): The primary amine group. nih.gov

One Aromatic Ring (AR): The pyridine ring, which also serves as a hydrophobic feature.

The relative positions of these features are determined by the thioether linkage and the rotatable bonds in the propyl chain. nih.gov Computational analysis of its structure suggests that the distance and orientation between the hydrogen bond donor (amine) and the aromatic ring are critical determinants of its interaction profile. This framework is valuable in virtual screening campaigns to identify other molecules with similar potential interactions.

Table 2: Pharmacophoric Features of this compound

| Feature | Type | Description |

|---|---|---|

| Feature 1 | Hydrogen Bond Donor (HBD) | The -NH₂ group on the propan-2-amine moiety. |

| Feature 2 | Hydrogen Bond Acceptor (HBA) | The sp²-hybridized nitrogen atom in the pyridine ring. |

Non-Covalent Interaction Analysis

Non-covalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. The specific arrangement of atoms in this compound allows for a variety of these interactions.

Hydrogen Bonding Networks

Hydrogen bonds are critical for molecular recognition. This compound possesses both a hydrogen bond donor and an acceptor, enabling it to act as a bridge in hydrogen bonding networks. nih.gov

Donor Capability: The primary amine (-NH₂) has two hydrogen atoms that can be donated to suitable acceptor atoms (like oxygen or nitrogen) in a receptor.

Acceptor Capability: The lone pair of electrons on the pyridine nitrogen atom allows it to accept a hydrogen bond from a donor group in its environment.

The ability to form these bonds significantly influences the molecule's aqueous solubility and its capacity to bind to biological macromolecules. nih.gov Quantum-chemical studies on related pyridine systems show that the strength of hydrogen bonds can be modulated by substituents on the ring, which alters its electron density. digitellinc.com

Aromatic π-π Stacking Interactions

The pyridine ring of this compound is an electron-deficient aromatic system capable of engaging in π-π stacking interactions. nih.gov This type of interaction is crucial for stabilizing the association between a ligand and a receptor that contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Theoretical calculations on pyridine dimers have shown that stable π-π stacking configurations include:

Antiparallel-displaced: This is often the most stable geometry, with binding energies around 4 kcal/mol. researchgate.net

Parallel-displaced: A slightly less stable, but still significant, interaction. researchgate.net

T-shaped: Where the edge of one ring points towards the face of another. researchgate.net

The presence of the thioether and propanamine substituents can influence the electronic distribution of the pyridine ring, thereby modulating the strength and geometry of these π-π interactions. rsc.org These stacking forces play a vital role in the crystal packing of organic molecules and in the stabilization of ligand-receptor complexes. researchgate.netmdpi.com

Sulfur-Nitrogen Interactions (e.g., 1,5-N...S interactions)

A notable feature of this compound is the potential for an intramolecular non-covalent interaction between the sulfur atom of the thioether linkage and the nitrogen atom of the pyridine ring. This is classified as a 1,5-N...S interaction, where the atoms are separated by four bonds (N-C-S-C-C).

Coordination Chemistry of 1 Pyridin 2 Ylthio Propan 2 Amine

Ligand Properties and Chelation Modes: A Field of Postulation

Based on the structural features of 1-(Pyridin-2-ylthio)propan-2-amine, several coordination behaviors can be hypothesized, though they await experimental verification.

Bidentate vs. Monodentate Coordination Modes: Theoretical Considerations

The molecule possesses multiple potential binding sites, making both monodentate and bidentate coordination plausible. As a monodentate ligand, it could coordinate to a metal center through its most basic site, likely the primary amine or the pyridine (B92270) nitrogen.

However, the arrangement of the donor atoms strongly suggests a propensity for chelation, acting as a bidentate ligand. The formation of a stable five- or six-membered chelate ring is a driving force in coordination chemistry. In this case, coordination via the pyridine nitrogen and the primary amine nitrogen would form a six-membered ring. Alternatively, chelation involving the thioether sulfur and the primary amine nitrogen would result in a five-membered ring. The preferred chelation mode would depend on various factors, including the nature of the metal ion, the solvent system, and the reaction conditions.

Role of Pyridine Nitrogen and Thioether Sulfur in Metal Complexation: A Tale of Two Donors

The pyridine nitrogen is a well-established strong σ-donor, readily forming stable complexes with a wide range of transition metals. Its involvement in chelation is highly probable. The thioether sulfur, on the other hand, is generally considered a softer and weaker donor atom compared to nitrogen. While it can coordinate to soft metal ions, its participation in chelation with the primary amine would depend on the affinity of the metal center for sulfur donors. In many instances, the thioether group in similar ligands has been observed to be a weaker coordinating agent.

Synthesis and Characterization of Metal Complexes: A Call for Exploration

Detailed methodologies for the synthesis and characterization of metal complexes specifically with this compound are not documented in existing research.

Transition Metal Complexes (e.g., Palladium, Ruthenium): An Unwritten Chapter

While the coordination chemistry of palladium and ruthenium with various pyridine- and thioether-containing ligands is extensive, specific examples utilizing this compound are absent from the literature. The synthesis of such complexes would likely involve the reaction of a suitable metal precursor, such as palladium(II) chloride or a ruthenium(II) salt, with the ligand in an appropriate solvent. Characterization would then typically proceed via techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry to elucidate the coordination environment of the metal ion.

Main Group Metal Adducts: An Open Question

The interaction of this compound with main group metals is another area that remains to be investigated. The Lewis basicity of the nitrogen and sulfur atoms suggests that adducts with Lewis acidic main group elements could be formed. However, no such compounds have been reported or characterized.

Advanced Structural Analysis of Coordination Compounds: Awaiting Crystals

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and publicly available literature, no research articles, crystallographic data, or spectroscopic analyses specifically concerning the chemical compound This compound could be located.

The investigation sought to find detailed research findings for the following topics, as specified:

Catalytic Applications of Metal Complexes:No studies describing the use of metal complexes derived from this compound in catalytic processes were found.

Asymmetric Catalysis Mediated by Chiral Derivatives:There is no available research on the application of chiral derivatives of this ligand in asymmetric catalysis.

While searches were broadened to include the general class of chiral pyridyl thioether ligands, the strict requirement to focus solely on This compound prevents the inclusion of information from related but distinct compounds.

Supramolecular Chemistry and Crystal Engineering of 1 Pyridin 2 Ylthio Propan 2 Amine

Design and Analysis of Supramolecular Synthons

A supramolecular synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable intermolecular interactions. For 1-(Pyridin-2-ylthio)propan-2-amine, the primary amine group (-NH2) is a strong hydrogen bond donor, while the pyridyl nitrogen atom is a hydrogen bond acceptor. This combination could lead to the formation of robust N-H···N synthons, which are common in pyridine-containing crystal structures.

Furthermore, the thioether linkage introduces a sulfur atom that can act as a weak hydrogen bond acceptor. The chirality of the molecule, with a stereocenter at the second carbon of the propane (B168953) chain, would also play a crucial role in the formation of either homochiral or heterochiral supramolecular assemblies. Without experimental data, the preferred synthons and their geometric arrangements in the solid state of this compound cannot be determined.

Co-Crystallization Studies with Complementary Molecules

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid by combining a target molecule with a co-former. Given the functional groups present in this compound, a wide range of complementary molecules could be explored as co-formers.

For instance, carboxylic acids could form strong O-H···N or O-H···N and N-H···O hydrogen bonds with the pyridyl and amine groups, respectively, leading to the formation of well-defined salt or co-crystal structures. Molecules capable of π-π stacking could interact with the pyridine (B92270) ring. However, without any published co-crystallization studies, the ability of this compound to form co-crystals and the nature of the resulting supramolecular architectures remain unknown.

Polymorphism and Solid-State Structural Diversity

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The conformational flexibility of the propan-2-amine chain and the potential for different arrangements of intermolecular interactions suggest that this compound could exhibit polymorphism.

The study of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization techniques) and analyzing the resulting solid forms using techniques such as X-ray diffraction. As no crystal structures have been reported, there is no evidence of polymorphism for this compound to date.

Influence of Molecular Structure on Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing would involve examining the short-range and long-range ordering of the molecules and quantifying the various intermolecular interactions, such as hydrogen bonds and van der Waals forces. This analysis is contingent on the availability of a solved crystal structure, which is currently not the case for this compound.

Applications in Advanced Chemical Systems and Materials Science Excluding Therapeutic/clinical

Role as Versatile Building Blocks in Complex Organic Synthesis

There is currently no available literature detailing the use of 1-(Pyridin-2-ylthio)propan-2-amine as a building block in complex organic synthesis. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the primary amine, and the sulfur atom—theoretically allows for a range of chemical transformations. These sites could potentially be used for creating more complex molecular architectures. However, no specific examples, reaction schemes, or research findings have been reported.

Precursors for Functional Materials

Similarly, the role of this compound as a precursor for functional materials is not documented. Compounds with pyridine and amine functionalities are sometimes explored for the development of polymers, coordination complexes, or functional coatings. The sulfur atom could also introduce unique electronic or binding properties to such materials. As of now, no studies have been published that investigate or confirm these potential applications for this specific compound.

Advanced Analytical Reagent Development

The development of this compound as an advanced analytical reagent is another area without available research. The pyridine and amine groups can act as ligands for metal ions, suggesting possible use in chemical sensors or as a chelating agent for analytical separations or titrations. Nevertheless, no research has been published detailing its efficacy, selectivity, or application in any analytical methods.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies

The development of novel and efficient synthetic routes is paramount for the exploration of 1-(Pyridin-2-ylthio)propan-2-amine and its derivatives. Future research could focus on stereoselective and catalytic methods to access enantiomerically pure forms of the compound, which are often crucial for biological applications.

One promising approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, palladium- or copper-catalyzed C-S bond formation between 2-mercaptopyridine and a suitable 2-aminopropane precursor could offer a direct and high-yielding route. The development of asymmetric catalytic systems would be a significant advancement for the enantioselective synthesis of this chiral amine.

Another avenue for exploration is the application of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Designing an MCR that incorporates the pyridine (B92270), thioether, and aminopropane functionalities could streamline the synthesis of a library of derivatives for further investigation.

Flow chemistry represents another modern synthetic strategy that could be applied. Continuous-flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization. Developing a flow-based synthesis for this compound could enable its rapid and controlled production.

Table 1: Potential Emerging Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursors | Catalyst/Reagent | Key Advantages |

| Asymmetric Catalysis | 2-Mercaptopyridine, 2-Halopropanamine derivative | Chiral Palladium or Copper complexes | Enantioselective synthesis, high yields |

| Multicomponent Reaction | Pyridine derivative, Sulfur source, Propane-1,2-diamine | To be developed | High efficiency, atom economy, diversity |

| Flow Chemistry | Optimized batch reaction precursors | To be adapted for flow reactors | Scalability, safety, precise control |

Application of Advanced Spectroscopic Techniques

A thorough structural and electronic characterization of this compound is essential for understanding its properties and potential applications. Advanced spectroscopic techniques can provide detailed insights into its molecular structure, conformation, and dynamics.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of different parts of the molecule, helping to determine its preferred conformation in solution.

Mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are vital for confirming the elemental composition. docbrown.info Advanced MS/MS fragmentation studies could elucidate the gas-phase chemistry of the molecule and provide characteristic fragmentation patterns for its identification. docbrown.info

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about the vibrational modes of the molecule and the nature of its chemical bonds. researchgate.net These techniques could be particularly useful for studying intermolecular interactions, such as hydrogen bonding.

Table 2: Advanced Spectroscopic Techniques for the Characterization of this compound

| Technique | Information Obtained | Potential Insights |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms | Unambiguous structural elucidation |

| NOESY NMR | Spatial proximity of protons | Conformational analysis |

| High-Resolution Mass Spectrometry | Exact mass and elemental formula | Confirmation of molecular identity |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural information and identification |

| FTIR and Raman Spectroscopy | Vibrational modes of functional groups | Intermolecular interactions, bond strengths |

Development of Novel Computational Models

Computational chemistry offers a powerful tool to complement experimental studies by providing theoretical insights into the structure, properties, and reactivity of molecules. For this compound, the development of accurate computational models is a key area for future research.

Density Functional Theory (DFT) calculations can be employed to optimize the geometry of the molecule and to calculate various electronic properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and charge distributions. eurjchem.comnih.gov These calculations can provide insights into the molecule's reactivity and potential interaction sites. eurjchem.comnih.gov

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of this compound in different environments, such as in solution or interacting with a biological target. This can help in understanding its flexibility and how it might adapt its shape to bind to a receptor.

Quantum mechanics/molecular mechanics (QM/MM) methods could be applied to model the interaction of the compound with a biological macromolecule, such as an enzyme or a receptor. In this approach, the ligand and the active site of the protein are treated with a high level of quantum mechanics, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

Table 3: Novel Computational Models for the Study of this compound

| Computational Method | Focus of Study | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure, reactivity | HOMO-LUMO gap, electrostatic potential, reaction mechanisms |

| Molecular Dynamics (MD) | Conformational dynamics, solvation | Preferred conformations, flexibility, interaction with solvent |

| QM/MM Simulations | Ligand-protein interactions | Binding modes, binding affinities |

Expansion into New Areas of Chemical Biology (Mechanistic Focus) and Materials Chemistry

The unique structural features of this compound suggest potential applications in both chemical biology and materials chemistry, which are largely unexplored.

In the realm of chemical biology , the pyridine moiety is a well-known pharmacophore present in many drugs. The thioether linkage and the chiral amine group could also contribute to specific biological activities. Future research could focus on exploring its potential as an inhibitor of enzymes where a pyridine ring and a sulfur atom can interact with the active site. For instance, certain metalloenzymes could be targeted. Mechanistic studies would be crucial to understand how the compound exerts its biological effects at a molecular level. This could involve identifying the specific protein targets and elucidating the binding mode and kinetics of interaction. The synthesis of fluorescently labeled or biotinylated derivatives could aid in target identification and validation studies.

In materials chemistry , pyridine-containing compounds are known to act as ligands for metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The sulfur and nitrogen atoms in this compound could act as bidentate or tridentate ligands, coordinating to various metal centers. The resulting materials could have interesting properties, such as porosity, catalysis, or luminescence. The chiral nature of the ligand could also lead to the formation of chiral materials with potential applications in asymmetric catalysis or enantioselective separations. Another potential application is in the development of corrosion inhibitors, as sulfur- and nitrogen-containing organic molecules are often effective in protecting metal surfaces.

Table 4: Potential Applications in Chemical Biology and Materials Chemistry

| Field | Potential Application | Mechanistic Focus/Material Property |

| Chemical Biology | Enzyme Inhibition | Targeting metalloenzymes, elucidating binding modes |

| Chemical Biology | Molecular Probes | Synthesis of tagged derivatives for target identification |

| Materials Chemistry | Coordination Polymers/MOFs | Synthesis of novel materials with catalytic or luminescent properties |

| Materials Chemistry | Chiral Materials | Asymmetric catalysis, enantioselective separations |

| Materials Chemistry | Corrosion Inhibition | Protection of metal surfaces |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.